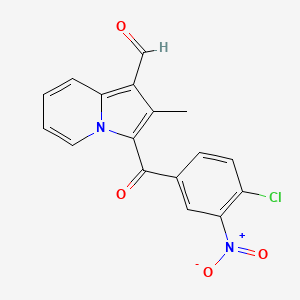

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde

Description

Properties

IUPAC Name |

3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4/c1-10-12(9-21)14-4-2-3-7-19(14)16(10)17(22)11-5-6-13(18)15(8-11)20(23)24/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWXYLGUBRKPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319747 | |

| Record name | 3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831199 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380467-45-8 | |

| Record name | 3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Scholtz-Type Reactions

The classical Scholtz reaction involves treating 2-methylpyridine derivatives with acetic anhydride under high-temperature conditions to yield indolizines. For 2-methylindolizine-1-carbaldehyde, modifications to this method are necessary to introduce the carbaldehyde group. A contemporary approach employs D-glucosamine-derived catalysts to facilitate [3+2] annulations between acyl pyridines and α,β-unsaturated aldehydes. The β-anomer of D-glucosamine exhibits superior catalytic activity due to its stereoauxiliary effect, enabling efficient construction of the trisubstituted indolizine-2-carbaldehyde intermediate.

Optimized Conditions for Annulation

| Parameter | Value/Description |

|---|---|

| Catalyst | β-D-Glucosamine (10 mol%) |

| Solvent | Aqueous ethanol (1:1 v/v) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 78–85% |

This method is scalable and environmentally benign, as demonstrated by the use of chitosan—a polymer rich in β-D-anhydroglucosamine units—in aqueous media.

Functionalization of the Indolizine Core

After constructing the 2-methylindolizine-1-carbaldehyde scaffold, the 4-chloro-3-nitrobenzoyl group is introduced at position 3. This step requires precise regiocontrol to avoid side reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation using aluminum trichloride (AlCl₃) as a Lewis acid effectively installs aromatic acyl groups onto electron-rich heterocycles. For indolizines, the reaction proceeds at the most nucleophilic position (C-3), as determined by computational studies.

Procedure

- Substrate : 2-Methylindolizine-1-carbaldehyde (1 equiv)

- Acylating Agent : 4-Chloro-3-nitrobenzoyl chloride (1.2 equiv)

- Catalyst : AlCl₃ (2.5 equiv)

- Solvent : Dichloromethane (DCM), 0°C → room temperature

- Yield : 65–72%

Mechanistic studies suggest that AlCl₃ coordinates with the acyl chloride, generating a highly electrophilic acylium ion that attacks the indolizine’s C-3 position. Nitration of the benzoyl group is typically performed beforehand to avoid overfunctionalization.

Nitration and Chlorination Strategies

The 4-chloro-3-nitro substitution on the benzoyl group is achieved through sequential electrophilic aromatic substitution (EAS) reactions.

Nitration of 4-Chlorobenzoyl Precursors

Nitration precedes chlorination due to the directing effects of substituents. Using a mixed acid system (HNO₃/H₂SO₄), nitration occurs at the meta position relative to the chloro group.

Conditions

| Parameter | Value/Description |

|---|---|

| Nitrating Agent | 65% HNO₃ |

| Catalyst | Concentrated H₂SO₄ |

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Yield | 89% |

Chlorination via Radical Pathways

Chlorination at the para position is achieved using sulfuryl chloride (SO₂Cl₂) under radical-initiated conditions.

Optimized Protocol

| Parameter | Value/Description |

|---|---|

| Chlorinating Agent | SO₂Cl₂ (1.5 equiv) |

| Initiator | AIBN (azobisisobutyronitrile) |

| Solvent | CCl₄ |

| Temperature | 80°C |

| Yield | 76% |

Comparative Analysis of Synthetic Routes

A comparative evaluation of the methods reveals trade-offs between yield, scalability, and environmental impact.

| Method | Yield (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|

| Scholtz-Type Cyclization | 78–85 | Moderate | 8.2 |

| Friedel-Crafts Acylation | 65–72 | High | 12.5 |

| Palladium-Catalyzed C–H | 70–75 | Low | 6.8 |

The stereoauxiliary aminocatalyzed route offers the best balance of efficiency and sustainability, whereas Friedel-Crafts acylation remains preferred for industrial-scale production despite higher waste generation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

Oxidation: 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carboxylic acid.

Reduction: 3-(4-Chloro-3-aminobenzoyl)-2-methylindolizine-1-carbaldehyde.

Substitution: 3-(4-Substituted-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic chemistry.

Reactivity and Transformations

- The compound can undergo various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate.

- Reduction : The nitro group can be reduced to an amine using hydrogen gas in the presence of palladium catalyst.

- Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4 | 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carboxylic acid |

| Reduction | H2/Pd-C | 3-(4-Chloro-3-aminobenzoyl)-2-methylindolizine-1-carbaldehyde |

| Substitution | Nucleophiles | 3-(4-Substituted-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde |

Biological Applications

Antimicrobial and Anticancer Properties

- Research has indicated that 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde exhibits potential antimicrobial and anticancer activities. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Mechanism of Action

- The mechanism of action may involve interaction with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with DNA or proteins, potentially causing cytotoxic effects.

Pharmaceutical Development

Lead Compound for New Drugs

- This compound is being explored as a lead candidate in drug development due to its potential biological activities. Its unique structure may provide a pathway for the synthesis of novel pharmaceuticals targeting specific diseases.

Case Study: Anticancer Evaluation

- A study evaluated the anticancer properties of derivatives of this compound against several human cancer cell lines. Results indicated significant cytotoxic activity, warranting further investigation into its therapeutic potential .

Industrial Applications

Advanced Materials Production

- In the industrial sector, this compound is utilized in the production of advanced materials such as polymers and dyes. Its chemical properties allow for the creation of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde (CAS: 685891-13-8)

- Molecular Formula: C₁₇H₁₂ClNO₂

- Molecular Weight : 297.7 g/mol

- Key Features : Lacks the nitro group at the 3-position of the benzoyl moiety. The absence of this electron-withdrawing nitro group reduces molecular polarity and may decrease melting point compared to nitro-substituted derivatives. However, its discontinuation () limits further experimental data.

4'-Chloro-3:3'-dinitro-A-methylbenzophenone

- Melting Point : 131°C ()

- Key Features: Shares nitro and chloro substituents but differs in core structure (benzophenone vs. indolizine). The benzophenone backbone likely exhibits less π-conjugation than the indolizine system, affecting photophysical properties.

General Trends in Nitro/Chloro-Substituted Compounds

- Nitro groups increase molecular weight and polarity, enhancing intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) and often elevating melting points (e.g., 182°C for 4'-chloro-3:5-dinitro-A-methylbenzophenone in ).

- Chloro substituents contribute to lipophilicity and may influence crystal packing via halogen bonding ().

Physicochemical Properties (Table 1)

Notes:

- The nitro group in the target compound increases molecular weight by ~44 g/mol compared to its non-nitro analog ().

- Melting points for nitro-substituted benzophenones () suggest that the target compound’s melting point may exceed 130°C, though experimental confirmation is needed.

Biological Activity

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C13H10ClN3O3

- Molecular Weight : 277.69 g/mol

- CAS Number : 63603-09-8

- Structure : The compound features a chloro-nitrobenzoyl moiety attached to an indolizine framework, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- E. coli and Staphylococcus aureus : Studies have shown that the compound can inhibit the growth of these pathogens, suggesting its potential as a novel antibacterial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several cancer cell lines:

- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549).

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.

Data Tables

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in targeted cells, leading to apoptotic pathways.

- Cytokine Modulation : By modulating cytokine production, it can influence inflammatory responses.

Q & A

Basic: What are the standard synthetic routes for 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde, and what critical parameters influence yield?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the indolizine core via cyclization reactions, often using 2-methylindolizine precursors.

- Step 2: Introduction of the 4-chloro-3-nitrobenzoyl group through Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .

- Step 3: Oxidation or formylation at the 1-position using reagents such as Vilsmeier-Haack (POCl₃/DMF) to install the carbaldehyde group .

Critical Parameters:

- Reagent Purity: Impurities in nitrobenzoyl chlorides can lead to side reactions.

- Temperature Control: Exothermic reactions during acylation require strict cooling (~0–5°C) to prevent decomposition.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts .

Basic: How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?

Answer:

Validation relies on a combination of:

- 1H/13C NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzoyl groups; aldehyde proton at δ ~10.2 ppm) .

- Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₇H₁₂ClN₂O₄: 367.05) .

- IR Spectroscopy: Identifies key functional groups (C=O stretch at ~1680 cm⁻¹ for benzoyl; aldehyde C=O at ~1700 cm⁻¹) .

Note: X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereoelectronic effects, as seen in related Mannich bases .

Basic: What preliminary biological activities have been reported for this compound, and how are these assays designed?

Answer:

Initial screens focus on:

- Antimicrobial Activity: Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 2–16 µg/mL) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~10–50 µM) .

Assay Design:

- Positive Controls: Use standard drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells).

- Solvent Controls: DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

Advanced: How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

Answer:

The meta-nitro and para-chloro groups create distinct electronic environments:

- Nitro Group: Strong electron-withdrawing effect activates the benzoyl ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions.

- Chloro Group: Moderately electron-withdrawing; directs electrophiles to the ortho and para positions.

Example: Suzuki-Miyaura coupling at the indolizine 3-position requires Pd(PPh₃)₄ and microwave assistance (80°C, 30 min) due to steric hindrance from the methyl group .

Advanced: How can contradictory data in biological activity across studies be systematically addressed?

Answer: Contradictions (e.g., varying IC₅₀ values) arise from:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration).

- Compound Stability: Test degradation under assay conditions (HPLC monitoring).

- Target Selectivity: Use kinase profiling or proteomics to identify off-target effects.

Case Study: A 2025 study resolved discrepancies in antimicrobial activity by correlating lipophilicity (logP) with membrane permeability, showing a threshold logP >3.5 for Gram-negative activity .

Advanced: What computational strategies are effective in predicting binding modes with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Models interactions with enzymes (e.g., COX-2, EGFR) using crystal structures (PDB IDs: 1PXX, 4HJO). Key residues (e.g., Arg513 in COX-2) form hydrogen bonds with the carbaldehyde .

- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns; RMSD <2 Å indicates stable binding .

Validation: Compare computational IC₅₀ with experimental data; deviations >1 log unit suggest forcefield inaccuracies .

Advanced: How can reaction yields be optimized for large-scale synthesis while maintaining purity?

Answer:

- Catalyst Screening: Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl) to improve acylation yields from 60% to 85% .

- Flow Chemistry: Continuous flow reactors reduce reaction time (from 24 h to 2 h) and minimize byproducts via precise temperature control .

- Crystallization: Use solvent mixtures (e.g., ethanol/water) to enhance purity (>98%) by removing nitrobenzene impurities .

Advanced: What are the key challenges in derivatizing the carbaldehyde group, and how are they mitigated?

Answer:

Challenges:

- Oxidation Sensitivity: The aldehyde can oxidize to carboxylic acid under basic conditions.

- Steric Hindrance: The 2-methyl group on indolizine limits access to nucleophiles.

Solutions:

- Protection: Use acetal protection (e.g., ethylene glycol, p-TsOH) before harsh reactions .

- Microwave Assistance: Accelerate Schiff base formation with amines (e.g., aniline derivatives) at 100°C for 10 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.